Product packaging for Lithium butoxide(Cat. No.:CAS No. 2698-11-5)

Lithium butoxide

Cat. No.: B1630018
CAS No.: 2698-11-5
M. Wt: 80.1 g/mol
InChI Key: LTRVAZKHJRYLRJ-UHFFFAOYSA-N
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Description

Lithium butoxide (LiOCH₂CH₂CH₂CH₃) is a lithium alkoxide compound widely utilized in organic synthesis and polymerization catalysis. It is commonly formed as a side product during reactions involving n-butyllithium (n-BuLi) and alcohols, such as n-butanol, where it participates in mixed aggregates like (n-BuLi)₃(n-BuOLi) . Its solubility in hydrocarbon solvents like hexane or heptane is enhanced by the presence of n-BuLi, suggesting dynamic complexation between the alkoxide and alkyllithium species . This compound is employed as a catalyst in ester interchange reactions and as a modifier in anionic polymerization systems due to its ability to influence reaction stereoselectivity and polymer microstructure .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9LiO B1630018 Lithium butoxide CAS No. 2698-11-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2698-11-5

Molecular Formula

C4H9LiO

Molecular Weight

80.1 g/mol

IUPAC Name

lithium;butan-1-olate

InChI

InChI=1S/C4H9O.Li/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+1

InChI Key

LTRVAZKHJRYLRJ-UHFFFAOYSA-N

SMILES

[Li+].CCCC[O-]

Canonical SMILES

[Li+].CCCC[O-]

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

2.1 Anionic Polymerization

Lithium tert-butoxide serves as an initiator for anionic polymerization processes, particularly in the synthesis of polymers such as polystyrene and polybutadiene. Its ability to generate stable carbanions makes it effective for initiating polymer chains.

2.2 Deprotonation Reactions

In combination with other bases like potassium diisopropylamide (KIP), lithium tert-butoxide can deprotonate various substrates, including 1-(phenylseleno) alkenes and bis(phenylseleno) acetals. This property is crucial for synthesizing complex organic molecules .

2.3 α-Alkylation of Ketones

Lithium tert-butoxide facilitates the α-alkylation of ketones with primary alcohols without the need for transition metal catalysts. This reaction expands the synthetic utility of ketones in organic chemistry .

Reaction TypeDescriptionReference
Anionic PolymerizationInitiates polymer chains in styrene and butadiene
DeprotonationDeprotonates alkenes and acetals
α-AlkylationAlkylates ketones with primary alcohols

Catalytic Applications

3.1 Biodiesel Production

Recent studies have investigated the use of lithium tert-butoxide in the interesterification of oils for biodiesel production. The compound acts as a catalyst, enhancing the conversion of triglycerides into fatty acid methyl esters (FAME) and triacetin. Its effectiveness is influenced by the structure of the alkyl chain and counterion association .

3.2 Modification of Organometallic Catalysts

Lithium tert-butoxide modifies the reactivity and selectivity of organometallic reagents, making it valuable in various catalytic processes, including reductions and cross-coupling reactions .

Case Studies

Case Study 1: Polymer Synthesis

A study published in Macromolecules demonstrated that lithium tert-butoxide effectively initiated the polymerization of lactide, leading to the formation of polylactic acid (PLA) with controlled molecular weights and narrow polydispersity indices . This showcases its utility in producing biodegradable polymers.

Case Study 2: Biodiesel Production

Research highlighted in Chemical Engineering Journal examined lithium tert-butoxide's role in interesterification reactions to produce biodiesel from rapeseed oil. The study found that varying the catalyst-to-oil molar ratio significantly affected reaction efficiency, indicating that lithium tert-butoxide could optimize biodiesel yield under specific conditions .

Safety Considerations

Lithium tert-butoxide is classified as hazardous, requiring careful handling due to its reactive nature with water and potential toxicity. Proper safety protocols must be followed when using this compound in laboratory settings.

Chemical Reactions Analysis

Catalytic Addition Reactions

Lithium tert-butoxide efficiently catalyzes the atom-economical synthesis of di- and trithiocarbonates via the addition of carbon disulfide (CS₂) to epoxides and thiiranes. Key findings include:

  • Substrate Scope : Terminal and highly substituted epoxides (e.g., styrene oxide, propylene oxide) react under mild, solvent-free conditions to yield 28 products with up to 95% isolated yields .

  • Selectivity : The reaction proceeds with high regio- and stereoselectivity. For example, (R)-styrene oxide retains its configuration, suggesting a concerted ring-opening mechanism .

  • Mechanism : ¹³C NMR studies support a stepwise pathway involving alkoxide coordination to CS₂, followed by nucleophilic attack and ring-opening .

α-Alkylation of Ketones

LiOtBu mediates the direct coupling of ketones with primary alcohols under transition-metal-free conditions:

  • Reaction Conditions : Optimized at 110°C in toluene, LiOtBu (2 equiv) promotes dehydrogenation of alcohols to aldehydes, followed by cross-aldol condensation .

  • Scope : Aryl and alkyl ketones (e.g., acetophenone) couple with benzyl alcohols, achieving yields up to 92% .

  • Mechanistic Insights :

    • Kinetic Isotope Effect (KIE) : A KIE of 2.4 indicates C–H bond cleavage in alcohols is rate-limiting .

    • Lithium’s Role : Trapping Li⁺ with 12-crown-4 reduces yields to 19%, confirming Li⁺ facilitates the reaction via coordination .

Reduction of Ketones

LiOtBu acts as a catalyst in the reduction of ketones to secondary alcohols:

  • Example : Cyclohexanone reduces to cyclohexanol in >90% yield under hydrogenation conditions .

  • Advantage : Avoids stoichiometric metal hydrides, enhancing atom economy .

Reactivity with Transition Metal Peroxides

LiOtBu participates in oxygen-transfer reactions with d⁸/d¹⁰ transition metal peroxides (e.g., Pt, Ir complexes):

  • Reaction : At 25°C, LiOtBu transfers oxygen atoms from peroxides to form lithium n-butoxide, albeit in low yields (<5% theoretical) .

  • Comparison : LiOtBu shows lower reactivity than NaOtBu/KOtBu due to ion pairing, reducing nucleophilic attack efficacy .

Hydrolysis and Stability

  • Hydrolysis : Reacts vigorously with water to form tert-butanol and lithium hydroxide :

    LiOC(CH₃)₃ + H₂O → (CH₃)₃COH + LiOH\text{LiOC(CH₃)₃ + H₂O → (CH₃)₃COH + LiOH}
  • Thermal Stability : Sublimes at 110°C under vacuum without decomposition, making it suitable for chemical vapor deposition (CVD) .

Catalytic Activity in Biodiesel Production

LiOtBu exhibits limited efficacy in transesterification compared to NaOtBu/KOtBu:

ParameterLiOtBu/THFNaOtBu/THFKOtBu/THF
FAME Yield (%)<108590
Optimal MAOMR*181212
*MAOMR: Methyl acetate-to-oil molar ratio .

Preparation of Metal tert-Butoxides

LiOtBu serves as a precursor for synthesizing polynuclear metal complexes:

  • Example : Reacts with MoCl₃(thf)₃ to form hexa(tert-butoxy)dimolybdenum(III) :

    2MoCl₃(thf)₃+6LiOtBuMo₂(OtBu)₆+6LiCl+6thf2 \text{MoCl₃(thf)₃} + 6 \text{LiOtBu} → \text{Mo₂(OtBu)₆} + 6 \text{LiCl} + 6 \text{thf}

Comparative Reactivity of Alkali Metal tert-Butoxides

PropertyLiOtBuNaOtBuKOtBu
Basicity (pKₐ)~18~19~20
Solubility in THFHighModerateLow
Catalytic ActivityLowModerateHigh
Data aggregated from .

Comparison with Similar Compounds

Comparison with Similar Lithium Alkoxides

Lithium butoxide belongs to a broader class of lithium alkoxides, including lithium methoxide (LiOMe), lithium ethoxide (LiOEt), lithium isopropoxide (LiO^iPr), and lithium tert-butoxide (LiOt-Bu). Key distinctions arise from structural variations, solubility, and catalytic behavior.

Reactivity and Steric Effects

  • Its small size allows for faster nucleophilic attack but offers minimal steric shielding, making it less selective in reactions requiring steric control .
  • Lithium tert-Butoxide (LiOt-Bu) : The bulky tert-butyl group imparts significant steric hindrance, reducing side reactions in deprotonation or alkylation processes. It is commercially preferred for its solubility (up to 10% in cyclohexane) and stability in hydrocarbon solvents .
  • This compound : Intermediate in steric bulk between methoxide and tert-butoxide, it balances reactivity and selectivity. Its ability to form complexes with n-BuLi enhances solubility and modifies reaction pathways, as seen in irreversible intramolecular Michael additions .

Solubility and Aggregation

Lithium alkoxides exhibit varying solubility profiles:

Compound Solubility in Hydrocarbons Key Solubility Driver
Lithium Methoxide Low Polar lattice energy dominates
This compound Moderate (with n-BuLi) Complexation with alkyllithium
Lithium tert-Butoxide High (10% in cyclohexane) Steric bulk reduces aggregation

Mixed aggregates (e.g., (n-BuLi)₃(n-BuOLi)) are unique to this compound and n-BuLi systems, which enhance lithium availability in solution and stabilize transition states in stereoselective reactions .

Catalytic Efficiency

In ester interchange reactions, lithium tert-butoxide outperforms other alkoxides due to its solubility and thermal stability. However, this compound is more effective in polymerization modifiers, where its interaction with n-BuLi tailors elastomer properties like branching and molecular weight distribution .

Comparison with Potassium Alkoxides

Potassium tert-butoxide (KOt-Bu), a common non-lithium alkoxide, is significantly more basic than lithium analogs but suffers from poor solubility in hydrocarbons. This compound’s compatibility with alkyllithium reagents and hydrocarbon solvents makes it superior in anionic polymerization systems, where potassium analogs require polar additives .

Structural and Thermodynamic Data

Parameter This compound Lithium tert-Butoxide Potassium tert-Butoxide
Molecular Weight (g/mol) 88.05 124.06 156.27
Melting Point (°C) ~250 (decomp.) 290–300 256–258
Steric Bulk (ų) ~52 ~89 ~89
Solubility in Hexane Moderate* High Low

Enhanced by *n-BuLi complexation .

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Systems : Tetrahydrofuran (THF) and diethyl ether are preferred due to their ability to solvate lithium ions, with THF achieving 95% conversion in <2 hours at −78°C.
  • Stoichiometry : A 1:1 molar ratio of butyllithium to tert-butanol is standard, though 10% excess alcohol mitigates residual lithium impurities.
  • Side Reactions : Butyllithium’s nucleophilic character risks alkylation of tert-butanol if temperatures exceed −30°C, necessitating cryogenic conditions.

Table 1: Comparative Yields Using Butyllithium Derivatives

Butyllithium Type Solvent Temperature (°C) Yield (%) Purity (LiOC(CH₃)₃)
n-Butyllithium THF −78 92 98.5
s-Butyllithium Diethyl ether −30 88 97.2
t-Butyllithium Hexane 25 45 89.1

Data synthesized from

Direct Synthesis from Bulk Lithium Metal and Tertiary-Butanol

Industrial protocols favor the direct reaction of metallic lithium with tert-butanol, circumventing butyllithium’s handling challenges. U.S. Patent 5,583,269 details a scalable process using lithium ingots (≥99.9% purity) in ethereal solvents:

$$
2 \text{Li} + 2 \text{C}4\text{H}9\text{OH} \rightarrow 2 \text{LiOC}(\text{CH}3)3 + \text{H}_2 \uparrow
$$

Critical Process Parameters

  • Lithium Form Factor : Cubes (1 cm³) provide optimal surface-area-to-volume ratios, achieving 85% conversion in 3 hours vs. 20 hours for rods.
  • Catalysts : Methanol (2–5 mol%) reduces induction periods by 60%, likely through surface oxide removal.
  • Solvent Selection : THF outperforms hydrocarbons (e.g., hexane) by stabilizing intermediate alkoxide clusters, enabling 20 wt% LiOC(CH₃)₃ solutions.

Table 2: Bulk Lithium Reaction Kinetics with Catalysts

Catalyst (5 mol%) Lithium Form Solvent Time (h) Conversion (%) Sodium Impurity (ppm)
None Cubes (1 cm³) THF 3.0 85 <1
Methanol Cubes (1 cm³) THF 1.5 92 <1
Ethanol Rods (Ø1.27 cm) Hexane 6.2 78 3.2

Adapted from

In Situ Generation in Multistep Syntheses

Laboratory applications often generate lithium tert-butoxide in situ to avoid its hygroscopic decomposition. For example, copper(I) tert-butoxide synthesis combines preformed LiOC(CH₃)₃ with CuCl in THF:

$$
\text{LiOC}(\text{CH}3)3 + \text{CuCl} \rightarrow \text{CuOC}(\text{CH}3)3 + \text{LiCl}
$$

Advantages and Limitations

  • Yield Enhancement : In situ methods prevent lithium tert-butoxide’s disproportionation, improving CuOC(CH₃)₃ yields to 89% vs. 72% for isolated LiOC(CH₃)₃.
  • Solvent Constraints : Reactions require anhydrous THF (H₂O <50 ppm) to avoid lithium hydroxide byproducts.

Sodium-Doped Lithium Metal Approaches

Historically, lithium metal containing 0.5–1% sodium accelerated tert-butanol reactions through enhanced surface reactivity. However, modern high-purity applications (e.g., pharmaceutical intermediates) mandate low-sodium lithium (≤0.005% Na):

Table 3: Sodium Content vs. Lithium tert-Butoxide Purity

Lithium Na Content (%) LiOC(CH₃)₃ Na (ppm) Suitability
0.5 90 Polymer initiators
0.1 18 General organometallics
0.005 <1 Drug synthesis (GMP)

Data from

Comparative Analysis of Industrial vs. Laboratory Methods

Table 4: Method Scalability and Cost

Parameter Butyllithium Route Bulk Lithium Route
Capital Cost Low High
Lithium Utilization 100% 75–85%
Byproduct Handling Butane (flammable) Hydrogen (explosive)
Purity (LiOC(CH₃)₃) 97–98% 99.5%
Production Scale <100 kg/year >10,000 kg/year

Synthesized from

Q & A

Q. What are the optimal methods for synthesizing and characterizing lithium butoxide in laboratory settings?

this compound is typically synthesized via the reaction of tert-butanol with lithium metal or lithium hydride under anhydrous conditions. Key steps include:

  • Conducting reactions under inert atmosphere (argon/nitrogen) to prevent hydrolysis .
  • Purification via sublimation or recrystallization from non-polar solvents (e.g., hexane).
  • Characterization using 1H^1\text{H}/6Li^6\text{Li} NMR to identify aggregation states (e.g., tetramers or hexamers) and X-ray crystallography for structural confirmation .
  • Purity assessment via elemental analysis and titration methods .

Q. How does this compound influence polymerization kinetics in anionic polymerization?

this compound acts as a co-initiator in styrene or diene polymerizations. Its steric bulk slows propagation rates by stabilizing active chains, enabling controlled molecular weight distributions. Methodological considerations:

  • Use kinetic studies (e.g., dilatometry) to monitor monomer conversion.
  • Compare systems with/without this compound to isolate its effect on chain transfer and termination .
  • Analyze molecular weight via GPC and microstructure via 13C^{13}\text{C} NMR .

Q. What safety protocols are critical when handling this compound?

  • Store under inert gas to prevent moisture-induced decomposition or self-heating .
  • Use flame-resistant gloves (e.g., nitrile) and face shields to avoid skin/eye contact (H314 hazard) .
  • Test for peroxides if stored long-term in ethers, following EH&S guidelines .

Advanced Research Questions

Q. How do counterion effects (Li+^++ vs. K+^++/Na+^++) impact the reactivity of butoxide bases in deprotonation reactions?

this compound exhibits lower reactivity compared to potassium tert-butoxide due to stronger Li–O bonds and smaller ionic radius, which reduce Lewis acidity. For example:

  • In silane-mediated cyclizations, KOtBu facilitates reactions, while LiOtBu fails due to poor solubility and weaker base strength .
  • Study via 6Li^6\text{Li} NMR to track aggregate formation (e.g., mixed [n-BuLi]3_3[n-BuOLi] tetramers) and kinetic profiling .

Q. What role does this compound play in composite solid electrolytes for lithium-ion batteries?

this compound enhances ionic conductivity in metal-organic frameworks (MOFs) like UiO-66 by:

  • Acting as a Li+^+ source during dehydration.
  • Creating Li+^+ migration pathways within MOF pores.
  • Optimize performance via impedance spectroscopy and Arrhenius plots to measure conductivity (e.g., 104^{-4} S/cm at 25°C) .

Q. How can conflicting data on this compound’s aggregation behavior be resolved?

Discrepancies arise from solvent polarity and concentration effects. Strategies include:

  • Variable-temperature NMR to observe dynamic equilibria between tetramers and hexamers .
  • Computational modeling (DFT) to predict aggregation energies .
  • Cross-validate with mass spectrometry under non-ionizing conditions .

Data Contradiction Analysis

Q. Why do some studies report this compound as ineffective in certain reactions despite its use as a base?

  • Solvent dependence : LiOtBu may form insoluble aggregates in polar solvents, reducing accessibility .
  • Counterion competition : Co-presence of stronger bases (e.g., Schlosser’s base) can overshadow LiOtBu’s activity .
  • Experimental design : Ensure stoichiometric ratios and exclude trace moisture via Karl Fischer titration .

Methodological Best Practices

  • Synthesis : Prioritize Schlenk-line techniques for air-sensitive steps .
  • Characterization : Combine spectroscopic (NMR, IR) and diffraction (XRD) tools for structural clarity .
  • Data validation : Replicate key findings across solvent systems and concentrations to confirm reproducibility .

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